molecular formula C20H22N2O3S B4975444 Ethyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate

Ethyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate

Cat. No.: B4975444
M. Wt: 370.5 g/mol
InChI Key: UPBLAHPSTQWIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate is a complex organic compound with a molecular formula of C25H25N3O4S2 . This compound features a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of the 3,4-dimethylphenyl group and the ethyl butanoate moiety adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of Ethyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate involves multiple steps, typically starting with the construction of the thieno[2,3-d]pyrimidine core. Common reagents and conditions used in the synthesis include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions, using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate involves its interaction with molecular targets such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Ethyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct properties and applications.

Properties

IUPAC Name

ethyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-5-16(20(24)25-6-2)22-11-21-18-17(19(22)23)15(10-26-18)14-8-7-12(3)13(4)9-14/h7-11,16H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBLAHPSTQWIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=NC2=C(C1=O)C(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.